3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid is a compound that belongs to the indole family, characterized by its brominated indole structure and an acetamidopropanoic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. The presence of the bromine atom enhances its reactivity and may influence its pharmacological properties.
The compound is synthesized through various chemical reactions involving indole derivatives. Its synthesis and biological evaluation have been documented in several studies, indicating its relevance in medicinal chemistry and potential therapeutic applications.
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid can be classified as:
The synthesis of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid typically involves a multi-step process that includes the bromination of indole derivatives followed by acylation reactions.
The molecular structure of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid features:
The molecular formula for this compound is .
The molecular weight is approximately 300.14 g/mol.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid has not been extensively detailed in literature but may involve:
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid has potential applications in:
The 5-brominated indole scaffold serves as a privileged structure in epigenetic modulator design due to its dual functionality: The bromine atom at the C5 position provides steric bulk for target engagement, while the electron-withdrawing properties enhance electrophilic reactivity for nucleophilic substitutions. Bromination at this position significantly alters the electron density distribution across the indole π-system, facilitating π-stacking interactions with aromatic residues in biological targets like bromodomains. Research demonstrates that 5-bromo substitution improves binding affinity for the BRD4 bromodomain by 3.5-fold compared to non-halogenated analogs, attributed to halogen bonding with Pro82 and Trp81 residues in the KAc recognition pocket [3]. The planar indole ring further enables insertion into the hydrophobic cleft of bromodomains, with molecular dynamics simulations revealing that bromine optimization reduces binding pocket solvation energy by 2.8 kcal/mol [3].
Structure-activity relationship (SAR) studies indicate that bioactivity depends critically on bromine position. While 5-bromo derivatives exhibit optimal BRD4 affinity, 6-bromo isomers (e.g., CAS 96930-11-1) show 40% reduced activity due to suboptimal halogen orientation toward key residues [2]. Introduction of electron-donating groups (e.g., methoxy) at C7 diminishes binding by disrupting charge transfer complexes with Phe83 and Asn140, whereas C4-cyano substitution enhances hydrophobic contacts but may compromise solubility [3].
Table 1: Bioactivity Comparison of Indole Core Modifications
Substituent Position | Binding Affinity (KD, μM) | Target Residence Time | Key Interactions |
---|---|---|---|
5-Bromo | 0.28 ± 0.03 | 12.7 ± 1.2 min | Halogen bond with Trp81; π-stacking with Phe83 |
6-Bromo | 0.39 ± 0.05 | 8.3 ± 0.9 min | Weaker van der Waals contacts |
Unsubstituted | 0.98 ± 0.12 | 4.1 ± 0.7 min | Hydrophobic only |
The 2-acetamidopropanoic acid moiety serves as a conformationally constrained linker that mimics natural lysine residues, enabling competitive disruption of acetyl-lysine recognition in bromodomains. Strategic functionalization focuses on three sites: (1) The carboxylic acid group for salt formation or ester prodrugs; (2) The acetamide nitrogen for acyl modifications; and (3) The α-carbon for chiral optimization. Methyl esterification of the carboxylate improves cellular permeability by 4.2-fold (log P increase from -1.8 to -0.4) but abolishes BRD4 binding due to loss of ionic interactions with Arg97 [5].
Chirality critically influences target engagement: (S)-enantiomers (e.g., CAS 96930-11-1) exhibit 18-fold higher binding than (R)-counterparts, as confirmed by protein-observed ¹⁹F NMR studies showing the (S)-configuration optimally orients the carboxylate toward basic residues [2]. Hybridization strategies tethering quinazolinone scaffolds (e.g., via amide coupling) yield dual-action compounds with enhanced antitubercular activity (MIC 0.98 μg/mL against MRSA) while retaining 70% of parental BRD4 affinity [5]. Alternative bioisosteric replacements include:
Achieving C5-selective bromination requires carefully designed catalytic systems to overcome the inherent C3 reactivity of indoles. Pd(OAc)₂/XPhos (2 mol%) enables regioselective monobromination at C5 using N-bromosuccinimide (NBS) in 2,2,2-trifluoroethanol at 60°C, yielding 92% isolated product with <3% C3 or dibrominated byproducts. This selectivity arises from Pd-mediated distortion of indole electron density, where XPhos ligation creates a steric pocket favoring C5 approach [5] [8]. Copper-based alternatives like CuBr₂ (10 mol%) with 1,10-phenanthroline in acetonitrile achieve 85% yield but require stoichiometric oxidants (e.g., tert-butyl hydroperoxide), complicating purification [8].
Electron-deficient solvents prove critical: Dichloroethane increases C5 selectivity to 15:1 over C3 due to hydrogen-bond disruption of N-H activation pathways. Microwave-assisted bromination (100°C, 20 min) enhances regioselectivity further (98:2 C5:C3) by minimizing thermal degradation and suppressing tribromide formation [5].
Table 2: Catalytic Systems for Regioselective Indole Bromination
Catalyst System | Solvent | Temperature | C5 Selectivity | Yield | Key Advantage |
---|---|---|---|---|---|
Pd(OAc)₂/XPhos | TFE | 60°C | 30:1 | 92% | Low catalyst loading; no oxidant |
CuBr₂/phenanthroline | MeCN | 80°C | 12:1 | 85% | Inexpensive metals |
NBS only | DCE | 25°C | 3:1 | 65% | No metal required |
The indole nitrogen poses significant challenges during side chain installation due to nucleophilicity and acidity. Para-methoxybenzyl (PMB) protection dominates for acid-sensitive intermediates: PMB-Cl (1.2 equiv) with K₂CO₃ in DMF affords N1-PMB indoles in 95% yield, stable under Suzuki cross-coupling conditions but cleavable by trifluoroacetic acid (TFE/DCM 1:4) [5]. For basic conditions, tert-butyloxycarbonyl (Boc) protection using Boc₂O (1.5 equiv) and catalytic DMAP provides near-quantitative yields, though deprotection requires harsh acids (4N HCl/dioxane) that may degrade brominated indoles [5].
Innovative transient protection enables one-pot sequences: Silyl groups (e.g., triisopropylsilyl, TIPS) permit in situ protection during C3-lithiation (n-BuLi, -78°C), followed by electrophilic trapping and fluoride-mediated deprotection without isolation. Carbamate-assisted lithiation achieves C2 functionalization: N-Boc indoles undergo directed ortho-metalation with s-BuLi/TMEDA (-78°C), enabling bromine installation at C2 prior to side chain elaboration [5]. Post-functionalization deprotection must avoid hydrodebromination; ZnBr₂ in DMF at 60°C selectively cleaves PMB groups in <4 hours with <0.5% debromination versus Pd-catalyzed transfer hydrogenation risk [5] [8].
Protein-observed ¹⁹F NMR and ¹H-¹⁵N HSQC studies reveal that 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid engages BRD4's KAc-binding pocket (ZA loop and BC loop) through three key interactions: (1) Ionic bonding between the carboxylate and conserved Arg97; (2) Halogen bonding between C5-bromine and Pro82 carbonyl oxygen (distance 3.2 Å); and (3) Acetamide carbonyl hydrogen bonding with Tyr139 [3]. Binding free energy calculations (MM-GBSA) correlate with experimental data (R²=0.89), showing the bromine contributes -2.8 kcal/mol via desolvation penalties and hydrophobic enclosure [3].
Comparative analysis with BRDT bromodomain reveals selectivity determinants: BRD4's Pro82 versus BRDT's Glu81 creates divergent electrostatic surfaces, explaining 8.3-fold selectivity for BRD4 despite 94% sequence homology. Tandem bromodomain simulations indicate cooperativity: Ligand binding at BD1 allosterically enhances BD2 affinity by 40% through ZA loop reconfiguration, enabling bivalent inhibitor design [3].
Quantitative structure-activity relationship modeling identifies three descriptors governing bioactivity:
QSAR equation for pIC₅₀:pIC₅₀ = 3.27(±0.31) * ClogP - 2.88(±0.42) * ΔESP + 1.15(±0.29) * μ + 6.72(n=42, R²=0.91, q²=0.87, SEE=0.32)
Where ΔESP = |ESPα - ESPoptimal| and μ = side chain dipole moment. The model predicts that 3-(5-bromo-6-cyano-1H-indol-3-yl) derivatives should enhance affinity 1.7-fold by increasing dipole alignment with the BC loop (validation RMSE=0.38 log units). Molecular dynamics confirm that electron-withdrawing cyano substituents reduce indole ring distortion energy by 1.4 kcal/mol during binding-induced compression [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1